molecular formula C12H6Cl3NO B578769 Phenyl(2,4,6-trichloropyridin-3-yl)methanone CAS No. 1353056-45-7

Phenyl(2,4,6-trichloropyridin-3-yl)methanone

Cat. No.: B578769
CAS No.: 1353056-45-7
M. Wt: 286.536
InChI Key: IZLIELIYHJIUPP-UHFFFAOYSA-N
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Description

Phenyl(2,4,6-trichloropyridin-3-yl)methanone is an organic compound with the molecular formula C12H6Cl3NO It is characterized by a phenyl group attached to a 2,4,6-trichloropyridin-3-yl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2,4,6-trichloropyridin-3-yl)methanone typically involves the reaction of 2,4,6-trichloropyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4,6-Trichloropyridine+Benzoyl ChlorideBase, RefluxThis compound\text{2,4,6-Trichloropyridine} + \text{Benzoyl Chloride} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2,4,6-Trichloropyridine+Benzoyl ChlorideBase, Reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,4,6-trichloropyridin-3-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl ketones or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4), typically in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Phenyl(2,4,6-trichloropyridin-3-yl)methanol.

    Oxidation: Phenyl(2,4,6-trichloropyridin-3-yl)carboxylic acid.

Scientific Research Applications

Phenyl(2,4,6-trichloropyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl(2,4,6-trichloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Phenyl(2,4,6-trichloropyridin-3-yl)methanone can be compared with other similar compounds, such as:

    Phenyl(2,4-dichloropyridin-3-yl)methanone: Lacks one chlorine atom, which may affect its reactivity and biological activity.

    Phenyl(2,6-dichloropyridin-3-yl)methanone: Different substitution pattern on the pyridine ring, leading to variations in chemical behavior.

    Phenyl(2-chloropyridin-3-yl)methanone: Only one chlorine atom, potentially resulting in different physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological systems.

Properties

IUPAC Name

phenyl-(2,4,6-trichloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-8-6-9(14)16-12(15)10(8)11(17)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLIELIYHJIUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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